Val-Thr-Cys-Gly Outperforms Hexapeptide CSVTCG and Cysteine‑Dependent Activity in Platelet Aggregation Assays
In thrombin‑induced washed platelet aggregation assays, the tetrapeptide Val-Thr-Cys-Gly exhibited greater inhibitory potency than the hexapeptide Cys-Ser-Val-Thr-Cys-Gly (CSVTCG). The hexapeptide at 1.2 mM produced aggregation inhibition similar to that of TSP18 (30–50% reduction), whereas Val-Thr-Cys-Gly was described as 'even more inhibitory.' Crucially, the analog Val-Thr-Lys-Gly, which substitutes lysine for the central cysteine, had no effect on aggregation [1]. This establishes a strict requirement for the cysteine residue and demonstrates that the shorter VTCG sequence is at least equipotent to the longer CSVTCG motif in this functional context.
| Evidence Dimension | Inhibition of thrombin‑induced platelet aggregation |
|---|---|
| Target Compound Data | Qualitatively described as 'even more inhibitory' than CSVTCG; exact % inhibition not reported in abstract |
| Comparator Or Baseline | CSVTCG (1.2 mM) produced inhibition comparable to TSP18 (30–50% reduction); Val-Thr-Lys-Gly (1.2 mM) produced 0% inhibition |
| Quantified Difference | VTCG > CSVTCG in inhibitory activity; VTCG active vs. Val-Thr-Lys-Gly inactive (cysteine‑dependent) |
| Conditions | Washed human platelet suspensions, thrombin‑induced aggregation, peptide concentration 1.2 mM |
Why This Matters
This demonstrates that VTCG is the minimal active sequence for anti‑thrombotic activity, avoiding the need for larger peptides and eliminating off‑target effects from cysteine‑deficient analogs.
- [1] Rabhi-Sabile S, Thibert V, Legrand C. Thrombospondin peptides inhibit the secretion‑dependent phase of platelet aggregation. Blood Coagul Fibrinolysis. 1996;7(2):237‑240. View Source
